2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Overview
Description
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative It is characterized by the presence of three fluorine atoms and a 4-methylpiperazin-1-yl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms to the aromatic ring through electrophilic fluorination.
Piperazine Substitution: Reaction of the fluorinated aromatic compound with 4-methylpiperazine under basic conditions.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and solvents are selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the reaction conditions.
Scientific Research Applications
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Material Science: In the development of fluorinated polymers and materials with unique properties.
Biological Studies: As a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine moiety can interact with specific protein sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoro-4-(4-methylpiperidin-1-yl)benzoic acid: Similar structure but with a piperidine ring instead of piperazine.
2,3,5-Trifluoro-4-(4-methylmorpholin-1-yl)benzoic acid: Similar structure but with a morpholine ring.
Uniqueness
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is unique due to the presence of the piperazine ring, which provides distinct pharmacological properties and binding interactions compared to its analogs.
Properties
IUPAC Name |
2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-16-2-4-17(5-3-16)11-8(13)6-7(12(18)19)9(14)10(11)15/h6H,2-5H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPZFOWYMRRNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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